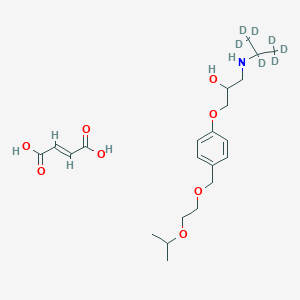
Bisoprolol-d7 (hemifumarate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bisoprolol-d7 (Hemifumarat) ist ein deuteriummarkiertes Derivat von Bisoprolol-Hemifumarat. Bisoprolol-Hemifumarat ist ein selektiver Beta-1-Adrenorezeptorblocker, der häufig zur Behandlung von Herz-Kreislauf-Erkrankungen wie Bluthochdruck und Herzinsuffizienz eingesetzt wird . Die Deuterium-Markierung in Bisoprolol-d7 (Hemifumarat) macht es besonders nützlich als internen Standard in der Massenspektrometrie zur Quantifizierung von Bisoprolol .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Bisoprolol-d7 (Hemifumarat) beinhaltet die Einarbeitung von Deuteriumatomen in das Bisoprolol-Molekül. Dies kann über verschiedene Synthesewege erreicht werden, einschließlich der Verwendung deuterierter Reagenzien und Lösungsmittel. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Katalysatoren und kontrollierten Umgebungen, um die selektive Einarbeitung von Deuteriumatomen sicherzustellen .
Industrielle Produktionsmethoden
Die industrielle Produktion von Bisoprolol-d7 (Hemifumarat) folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Spezialausrüstung für die Handhabung deuterierter Verbindungen und die Sicherstellung einer hohen Reinheit und Ausbeute. Der Produktionsprozess ist optimiert, um Kosten zu minimieren und die Effizienz zu maximieren, während die Integrität der Deuterium-Markierung erhalten bleibt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Bisoprolol-d7 (Hemifumarat) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen
Die Reaktionen von Bisoprolol-d7 (Hemifumarat) erfordern typischerweise spezifische Reagenzien und Bedingungen, um effizient abzulaufen. Beispielsweise können Oxidationsreaktionen saure oder basische Bedingungen erfordern, während Reduktionsreaktionen wasserfreie Bedingungen erfordern, um Nebenreaktionen zu verhindern .
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus den Reaktionen von Bisoprolol-d7 (Hemifumarat) gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen Carbonsäuren oder Ketone erzeugen, während Reduktionsreaktionen Alkohole oder Amine erzeugen können .
Wissenschaftliche Forschungsanwendungen
Bisoprolol-d7 (Hemifumarat) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
Bisoprolol-d7 (Hemifumarat) entfaltet seine Wirkung, indem es selektiv an Beta-1-Adrenorezeptoren im Herzen bindet und diese blockiert. Diese Wirkung reduziert die Herzfrequenz und die Kontraktionskraft, was zu einem Blutdruckabfall und einer Abnahme des Myokard-Sauerstoffbedarfs führt . Die molekularen Ziele, die an diesem Mechanismus beteiligt sind, umfassen die Beta-1-Adrenorezeptoren, die Teil der Familie der G-Protein-gekoppelten Rezeptoren sind .
Wirkmechanismus
Bisoprolol-d7 (hemifumarate) exerts its effects by selectively binding to and blocking beta-1 adrenergic receptors in the heart. This action reduces the heart rate and the force of contraction, leading to a decrease in blood pressure and myocardial oxygen demand . The molecular targets involved in this mechanism include the beta-1 adrenergic receptors, which are part of the G protein-coupled receptor family .
Vergleich Mit ähnlichen Verbindungen
Bisoprolol-d7 (Hemifumarat) ist aufgrund seiner Deuterium-Markierung einzigartig, die Vorteile in der Massenspektrometrie-Analyse bietet. Ähnliche Verbindungen umfassen:
Eigenschaften
Molekularformel |
C22H35NO8 |
|---|---|
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C18H31NO4.C4H4O4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,2D3,14D; |
InChI-Schlüssel |
RZPZLFIUFMNCLY-ABKVHYOTSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B10820341.png)
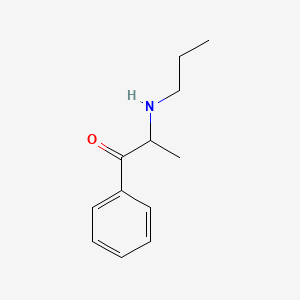
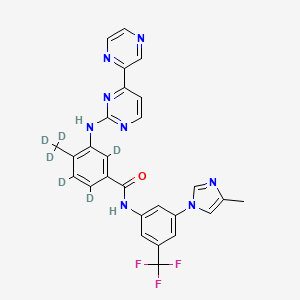
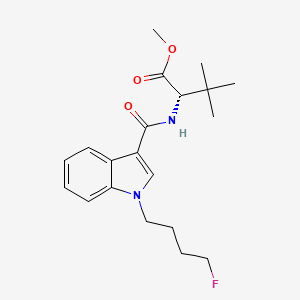

![10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride](/img/structure/B10820385.png)
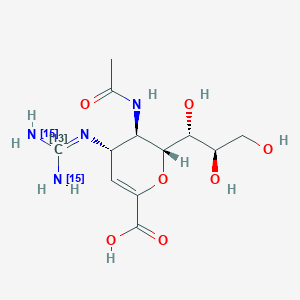
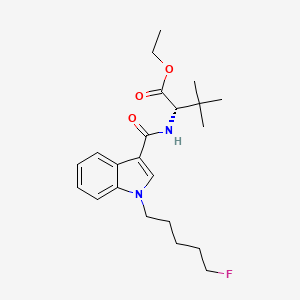
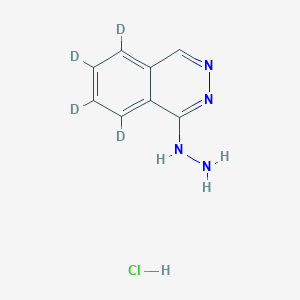


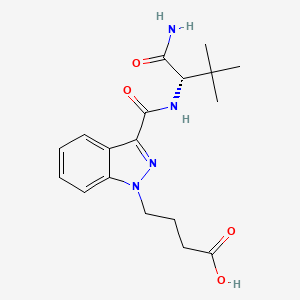
![3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride](/img/structure/B10820418.png)
